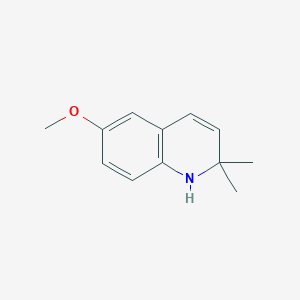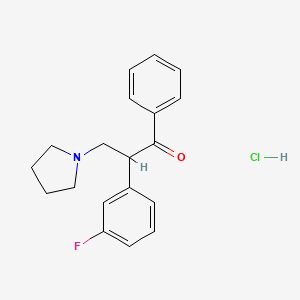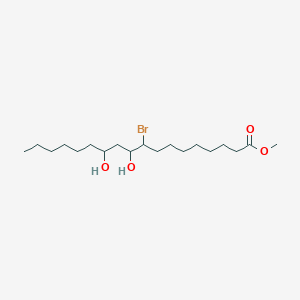
Ethyl (triethylsilylmethyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (triethylsilylmethyl) sulfide is an organosulfur compound characterized by the presence of both ethyl and triethylsilylmethyl groups attached to a sulfur atom. This compound is part of the broader class of sulfides, which are sulfur analogs of ethers. Sulfides are known for their diverse chemical reactivity and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (triethylsilylmethyl) sulfide can be synthesized through the reaction of ethyl halides with triethylsilylmethyl thiolate anions. The general reaction involves the nucleophilic substitution of the ethyl halide by the thiolate anion, resulting in the formation of the desired sulfide compound. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (triethylsilylmethyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide back to thiols or other reduced sulfur species.
Substitution: The ethyl and triethylsilylmethyl groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (triethylsilylmethyl) sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl (triethylsilylmethyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The triethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl (triethylsilylmethyl) sulfide can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (trimethylsilylmethyl) sulfide: Similar structure but with a trimethylsilylmethyl group instead of a triethylsilylmethyl group.
Phenyl (triethylsilylmethyl) sulfide: Similar structure but with a phenyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent groups .
Eigenschaften
CAS-Nummer |
51042-03-6 |
|---|---|
Molekularformel |
C9H22SSi |
Molekulargewicht |
190.42 g/mol |
IUPAC-Name |
triethyl(ethylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H22SSi/c1-5-10-9-11(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
ZLIDKBOMGHZEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


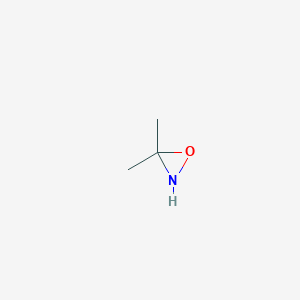

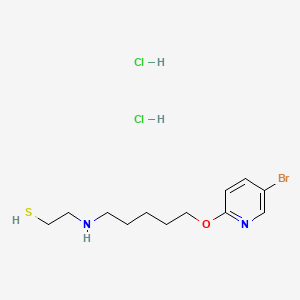
![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
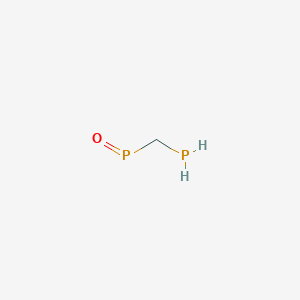
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
